molecular formula C28H31N3O3 B12386444 1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid

1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid

Cat. No.: B12386444
M. Wt: 457.6 g/mol
InChI Key: FYRQRNSTHCHLNF-XWGMSIGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a carboxylic acid group, and various aromatic and heterocyclic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxylic acid group, and the attachment of the various aromatic and heterocyclic substituents. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxylic Acid Group: This step may involve carboxylation reactions or the use of carboxylic acid derivatives.

    Attachment of Aromatic and Heterocyclic Substituents: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxime groups to amines or reduce other functional groups.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Chemical Biology: It can serve as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the synthesis of more complex molecules for various industrial applications, including materials science and catalysis.

Mechanism of Action

The mechanism of action of 1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(3-hydroxyimino-1-phenylpropyl)phenyl]piperidine-4-carboxylic acid: Similar structure but lacks the methyl groups on the aromatic rings.

    1-[4-(3-hydroxyimino-1-(2-pyridyl)propyl)phenyl]piperidine-4-carboxylic acid: Similar structure but with different heterocyclic substituents.

Uniqueness

1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid is unique due to its specific combination of aromatic and heterocyclic substituents, which may confer distinct biological and chemical properties. This uniqueness can make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H31N3O3

Molecular Weight

457.6 g/mol

IUPAC Name

1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C28H31N3O3/c1-19-5-3-4-6-25(19)26(18-27(30-34)23-11-14-29-20(2)17-23)21-7-9-24(10-8-21)31-15-12-22(13-16-31)28(32)33/h3-11,14,17,22,26,34H,12-13,15-16,18H2,1-2H3,(H,32,33)/b30-27+/t26-/m1/s1

InChI Key

FYRQRNSTHCHLNF-XWGMSIGLSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@H](C/C(=N\O)/C2=CC(=NC=C2)C)C3=CC=C(C=C3)N4CCC(CC4)C(=O)O

Canonical SMILES

CC1=CC=CC=C1C(CC(=NO)C2=CC(=NC=C2)C)C3=CC=C(C=C3)N4CCC(CC4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.